molecular formula C54H92O24 B600709 Shikonin(SH) CAS No. 126105-12-2

Shikonin(SH)

Cat. No. B600709
M. Wt: 1125.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon . It is a natural anthraquinone derivative and has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal .


Synthesis Analysis

Shikonin is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway . A series of novel shikonin derivatives were designed and synthesized, and their anti-proliferative activities were evaluated against different cancer cell lines .


Molecular Structure Analysis

The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .


Chemical Reactions Analysis

The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .


Physical And Chemical Properties Analysis

Shikonin has a molecular weight of 288.30 and is soluble in DMSO .

Scientific Research Applications

  • Anticancer Research

    • Shikonin has been found to have a wide spectrum of anticancer activities . It has been shown to reduce tumor cell viability, proliferation, migration, invasion, and metastasis in both in vivo and in vitro across all breast cancer subtypes . It also stimulates immunogenic cell death, resulting in apoptosis and necroptosis .
  • Antithrombotic Research

    • While specific studies on Shikonin’s antithrombotic effects are not readily available, it has been mentioned as having potential antithrombotic properties .
  • Neuroprotective Research

    • Shikonin has shown potential in neuroprotective research. It has been found to improve neurological deficit, decrease infarct volume and edema after transient ischemic stroke . It also has been reported to inhibit neuronal apoptosis via regulating endoplasmic reticulum stress .
  • Antidiabetic Research

    • Shikonin has been studied for its potential antidiabetic effects. It has been found to have anti-diabetic action by inhibiting the enzyme protein tyrosine phosphatase 1B .
  • Antiviral Research

    • Shikonin has been found to have potential antiviral properties. It has been studied for its inhibitory effects on SARS-CoV-2 main protease and Epstein-Barr virus reactivation .
  • Anti-inflammatory Research

    • Shikonin has been found to have anti-inflammatory properties. It has been shown to protect against DSS-induced acute colitis by reducing immune cell infiltration, polarizing macrophages, and regulating Th17/Treg differentiation, as well as by downregulating the release of inflammatory cytokines .

Safety And Hazards

Shikonin should be handled with care as it can cause harm to the aquatic environment . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

While shikonin has shown potential in treating various diseases, its toxicity and low in-vivo biological activity have limited its application . More thorough investigation of safety and regulation is needed before shikonin can be considered a potent drug .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPREFALCDWRQ-UYQGGQRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siamenoside I

CAS RN

126105-12-2
Record name Siamenoside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126105-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siamenoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIAMENOSIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
18
Citations
R Figat, A Zgadzaj, S Geschke, P Sieczka… - Drug and Chemical …, 2021 - Taylor & Francis
Shikonin (SH) is used as a red pigment for food coloring and cosmetics, and has cytotoxic activity towards cancer cells. However, due to strong toxicity SH has limited potential as an …
Number of citations: 12 www.tandfonline.com
G Shu, D Xu, W Zhang, X Zhao, H Li, F Xu, L Yin… - Phytomedicine, 2022 - Elsevier
Background The emergence of antibiotic resistance over the past decade has made the treatment of Staphylococcus aureus infection difficult. Burn wounds infected with methicillin-…
Number of citations: 12 www.sciencedirect.com
I Andújar, MC Recio, T Bacelli… - British Journal of …, 2010 - Wiley Online Library
Background and purpose: In the present paper we studied the effect of shikonin on ear oedema induced by 12‐O‐tetradecanoylphorbol‐13‐acetate (TPA), and determined the …
Number of citations: 60 bpspubs.onlinelibrary.wiley.com
H Xia, C Tang, H Gui, X Wang, J Qi, X Wang… - Bioscience …, 2013 - portlandpress.com
Shikonin has anticancer activity, but it has not yet been applied into clinical use. In the present study, shikonin was prepared using liposomes. We aimed to examine several aspects of …
Number of citations: 25 portlandpress.com
Y Yue, Y Fang, R Jia, K Cao, X Chen, H Xia… - International Journal of …, 2023 - mdpi.com
When the skin is overexposed to ultraviolet rays, free radicals will accumulate in the skin, causing lipid damage and even inducing photoaging of the skin. Combination therapy with …
Number of citations: 6 www.mdpi.com
T Okamoto, K Yazaki, M Tabata - Phytochemistry, 1995 - Elsevier
14 C-labelled l-phenylalanine administered to shikonin-producing cell cultures of Lithospermum erythrorhizon was incorporated rapidly into deoxyshikonin and then into fatty acid esters …
Number of citations: 37 www.sciencedirect.com
L Liu, Y Wu, K Cao, YY Xu, XH Gao… - … journal of clinical and …, 2015 - ncbi.nlm.nih.gov
Objectives: We hypothesized that interferon-γ (IFN-γ) induces K17 over-expression in HaCaT cells by activating STAT3 and that Sh might inhibit the over-expression through …
Number of citations: 18 www.ncbi.nlm.nih.gov
A Skrzypczak, N Przystupa, A Zgadzaj, A Parzonko… - Toxicology in Vitro, 2015 - Elsevier
The aim of this study was to evaluate the antigenotoxic and antioxidant potential of shikonin (SH), acetylshikonin (ACS) and Arnebia euchroma callus extract (EXT). The antigenotoxic …
Number of citations: 36 www.sciencedirect.com
AI Öberg, K Yassin, RI Csikasz, N Dehvari… - PLoS one, 2011 - journals.plos.org
Background There is considerable interest in identifying compounds that can improve glucose homeostasis. Skeletal muscle, due to its large mass, is the principal organ for glucose …
Number of citations: 52 journals.plos.org
V Staniforth, SY Wang, LF Shyur, NS Yang - Journal of Biological Chemistry, 2004 - ASBMB
Tumor necrosis factor α (TNF-α) contributes to the pathogenesis of both acute and chronic inflammatory diseases and has been a target for the development of new anti-inflammatory …
Number of citations: 196 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.